o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate

DNQ photochemistry Wolff rearrangement dissolution inhibition

Formulators aiming to eliminate surfactant additives in TMAH developers often struggle with residue and defectivity in high-aspect-ratio patterning. This 2,1,4-diazonaphthoquinone (DNQ) sulfonate ester directly addresses that pain point. Key differentiators: • Dual-acid generation (sulfonic + carboxylic acid) upon i-line irradiation enhances development kinetics and reduces scum formation. • Ortho-tolyl ester moiety provides superior dissolution inhibition and dark erosion resistance over standard phenyl esters. • Superior thermal stability of the 2,1,4-isomer minimizes photospeed drift during warehouse storage in tropical climates.

Molecular Formula C17H14N2O4S
Molecular Weight 342.4 g/mol
CAS No. 83846-93-9
Cat. No. B12669129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
CAS83846-93-9
Molecular FormulaC17H14N2O4S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23
InChIInChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3
InChIKeyZHPMRCHJFYQJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolyl 4-Sulfonate DNQ for i-Line Photoresists


o‑Tolyl 4‑diazo‑3,4‑dihydro‑2‑oxonaphthalene‑1‑sulphonate (CAS 83846‑93‑9) is a 2,1,4‑diazonaphthoquinone (DNQ) sulfonate ester with the molecular formula C₁₇H₁₄N₂O₄S and a molecular weight of 342.40 g mol⁻¹ [REFS‑1]. Structurally, it comprises a 2‑diazo‑1‑naphthoquinone‑4‑sulfonate core esterified with ortho‑cresol (2‑methylphenol) [REFS‑2]. This compound belongs to the class of DNQ‑4‑sulfonate esters, which serve as photoactive compounds (PACs) in positive‑tone novolac‑based photoresists for semiconductor microlithography [REFS‑3]. The 4‑sulfonate regioisomerism and the ortho‑methyl substituent on the ester phenolic moiety distinguish it mechanistically and performance‑wise from the more widely employed 5‑sulfonate DNQ esters [REFS‑4].

Why Generic DNQ Substitution Fails in Advanced Resists


Within the DNQ‑novolac resist platform, the photochemical and physicochemical behaviour of the PAC is exquisitely sensitive to both the sulfonate regioisomerism (4‑ vs. 5‑position) and the nature of the ester‑forming phenol [REFS‑1]. The 4‑sulfonate esters generate both a sulfonic acid and a carboxylic acid upon i‑line irradiation, whereas 5‑sulfonate esters produce only a carboxylic acid; this mechanistic divergence directly affects development kinetics and developer compatibility [REFS‑2]. Moreover, the ortho‑tolyl ester moiety differs from simple phenyl or para‑tolyl counterparts in steric bulk, hydrophobicity, and interaction with novolac hydroxyl groups, all of which modulate dissolution inhibition and resist contrast [REFS‑3]. Consequently, substituting this compound with a generic DNQ‑5‑sulfonate or an alternative phenol ester will alter resist photospeed, dark erosion rate, and sidewall profile—degrading lithographic performance in ways that cannot be compensated by simple formulation adjustments [REFS‑4].

Quantitative Differentiation Evidence for Procurement


Dual-Acid vs. Single-Acid Photogeneration

Upon 365 nm irradiation, DNQ‑4‑sulfonate esters such as o‑tolyl 4‑diazo‑3,4‑dihydro‑2‑oxonaphthalene‑1‑sulphonate undergo Wolff rearrangement to form an indenylidene‑ketene intermediate that hydrolyses to yield both an indene‑carboxylic acid and a free sulfonic acid. In contrast, DNQ‑5‑sulfonate esters generate only the carboxylic acid photoproduct [REFS‑1]. This dual‑acid output facilitates complete development of exposed resist regions in simple metal‑ion‑free tetramethylammonium hydroxide (TMAH) developers, whereas 5‑sulfonates typically require surfactant additives to achieve comparable clearing [REFS‑2].

DNQ photochemistry Wolff rearrangement dissolution inhibition novolac photoresist i-line lithography

Higher i-Line Absorbance and Photospeed

The 4‑sulfonic acid esters of DNQ exhibit higher optical absorbance at the i‑line (365 nm) than their 5‑sulfonate counterparts [REFS‑1]. This higher extinction coefficient directly translates into enhanced photospeed—typically a 20‑40 % reduction in required exposure dose for equivalent film-thickness normalised clearing—and improved internal masking (bleachability) that steepens sidewall profiles in developed resist images [REFS‑2]. The absorbance advantage originates from the electron‑withdrawing sulfonate group at the 4‑position, which red‑shifts the n→π* and π→π* transitions of the diazonaphthoquinone chromophore relative to the 5‑sulfonate [REFS‑3].

DNQ absorbance i-line lithography photospeed internal masking photoresist contrast

Thermal Stability of 2,1,4-DNQ vs. 2,1,5-DNQ Isomers

The thermal stability of dry DNQ photoactive compounds is regioisomer‑dependent. Forced‑aging experiments monitored by trace acid quantification (Congo‑red spectrophotometric method) demonstrated that the 2,1,5‑DNQ isomer decomposes measurably faster than the 2,1,4‑DNQ isomer [REFS‑1]. In the study, dry PAC samples were subjected to elevated‑temperature storage, and acid generation—a sensitive indicator of diazo decomposition—was quantified in the 10–100 ppm range. The 2,1,5 isomer consistently produced higher acid levels than the 2,1,4 isomer under identical aging conditions [REFS‑2].

DNQ shelf‑life thermal decomposition photoactive compound stability resist ageing 2,1,4‑DNQ

Electron-Withdrawing Effect in Image Reversal

In decarboxylation‑type image‑reversal resist systems, the electron‑withdrawing effect of the sulfonyl group in the 4‑position of DNQ is significantly stronger than that of the same group in the 5‑position [REFS‑1]. Consequently, 2,1,4‑type resists are more effective in image reversal, requiring lower amine concentrations to achieve the polarity switch necessary for negative‑tone imaging [REFS‑2]. The weaker electron‑withdrawing effect in 2,1,5‑type sensitizers must be compensated by increasing the amine concentration, which can compromise shelf‑life stability and increase cost [REFS‑3].

image reversal resist decarboxylation DNQ electron‑withdrawing effect amine concentration 2,1,4‑DNQ vs. 2,1,5‑DNQ

Ortho-Methyl Substituent and Dissolution Inhibition

Studies on the dissolution inhibition of phenolic resins by DNQ have shown that resins bearing alkyl groups ortho to the hydroxy functionality exhibit a strong dissolution inhibition effect when blended with DNQ photoactive compounds [REFS‑1]. Extending this structure–activity relationship to the PAC itself, the o‑tolyl (2‑methylphenyl) ester group of compound 83846‑93‑9 introduces an ortho‑methyl substituent that increases the hydrophobicity of the dissolution inhibitor relative to an unsubstituted phenyl ester (e.g., phenyl 6‑diazo‑5,6‑dihydro‑5‑oxonaphthalene‑1‑sulfonate, MW 326.33 vs. 342.40 for the o‑tolyl analogue) [REFS‑2]. This enhanced hydrophobicity strengthens the physical barrier to aqueous‑base penetration in unexposed resist regions, increasing the dissolution inhibition contrast between exposed and unexposed areas [REFS‑3].

dissolution inhibition ortho‑methyl effect novolac–DNQ interaction phenolic resin compatibility photoresist contrast

Reduced Volatility During Soft-Bake

The molecular weight of o‑tolyl 4‑diazo‑3,4‑dihydro‑2‑oxonaphthalene‑1‑sulphonate (342.40 g mol⁻¹) exceeds that of analogous DNQ phenyl esters (e.g., phenyl 6‑diazo‑5,6‑dihydro‑5‑oxonaphthalene‑1‑sulfonate, MW 326.33 g mol⁻¹) [REFS‑1]. In novolac‑based resist formulations, lower‑molecular‑weight PACs can suffer partial sublimation during the post‑apply soft‑bake step (typically 90–120 °C), leading to uncontrolled PAC loss, film‑thickness variation, and altered dissolution properties [REFS‑2]. The higher mass and lower vapour pressure of the o‑tolyl ester mitigate this sublimation-driven compositional drift, improving lot‑to‑lot process reproducibility [REFS‑3].

DNQ sublimation soft‑bake loss film retention molecular weight process reproducibility

High-Value Application Scenarios in Research and Industry


Surfactant-Free High-Contrast i-Line Resists

The dual‑acid generation of the 4‑sulfonate group and the enhanced dissolution inhibition provided by the ortho‑tolyl ester make this compound an ideal photoactive compound for i‑line (365 nm) positive resists targeting sub‑half‑micron resolution [REFS‑1]. Formulators prioritising process simplicity—specifically elimination of surfactant additives in TMAH developers—will benefit from the 4‑sulfonate’s intrinsic developability, which reduces defectivity and residue in high‑aspect‑ratio trench and contact‑hole patterning [REFS‑2].

Image-Reversal for Lift-Off Metallisation

The stronger electron‑withdrawing effect of the 4‑sulfonate group enables effective decarboxylation‑type image reversal at lower amine additive concentrations [REFS‑1]. This is particularly valuable in lift‑off processes for MEMS and III‑V semiconductor manufacturing, where achieving a retrograde (undercut) resist profile is critical for clean metal deposition and where excessive amine levels can cause resist poisoning of sensitive substrates (e.g., GaAs, InP) [REFS‑2].

Long-Shelf-Life PAC for Humid Environments

The documented thermal stability advantage of the 2,1,4‑DNQ isomer over the 2,1,5‑isomer—demonstrated by slower acid accumulation during dry‑PAC forced aging [REFS‑1]—positions this compound as a preferred PAC for resist manufacturers shipping to tropical or poorly climate‑controlled facilities. Slower spontaneous decomposition means fewer out‑of‑specification lots, reduced customer complaints related to photospeed drift, and extended warehouse storage capability [REFS‑2].

High-Contrast Thick-Film Photoresists

In thick‑film photoresists used for bumping, MEMS structural layers, or microfluidic master fabrication, maintaining vertical sidewalls over film thicknesses exceeding 3 µm is exceptionally challenging due to absorbance gradients. The higher i‑line absorbance of the 4‑sulfonate PAC provides improved internal masking (surface imaging effect) that partially compensates for bulk absorption decay, while the ortho‑tolyl group’s enhanced dissolution inhibition minimises dark erosion at the film surface during prolonged development cycles [REFS‑1].

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